Benzydamine hydrochloride

Catalog No.
S520936
CAS No.
132-69-4
M.F
C19H24ClN3O
M. Wt
345.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzydamine hydrochloride

CAS Number

132-69-4

Product Name

Benzydamine hydrochloride

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride

Molecular Formula

C19H24ClN3O

Molecular Weight

345.9 g/mol

InChI

InChI=1S/C19H23N3O.ClH/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H

InChI Key

HNNIWKQLJSNAEQ-UHFFFAOYSA-N

SMILES

CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Benzidamine, Benzindamine, Benzydamine, Benzydamine Hydrochloride, Benzydamine Monohydrochloride, Difflam, Hydrochloride, Benzydamine, Lonol, Monohydrochloride, Benzydamine, Novo Benzydamine, Novo-Benzydamine, Opalgyne, PMS Benzydamine, PMS-Benzydamine, ratio Benzydamine, ratio-Benzydamine, Rosalgin, Sun Benz, Sun-Benz, Tantum, Tantum Topico

Canonical SMILES

CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl

Anti-inflammatory and Analgesic Effects

Benzydamine hydrochloride is primarily studied for its application in treating local inflammatory conditions of the mouth and throat. While classified as a non-steroidal anti-inflammatory drug (NSAID), its mechanism of action differs slightly from other NSAIDs. Unlike most NSAIDs that work by inhibiting the enzyme cyclooxygenase (COX), benzydamine's exact anti-inflammatory pathway is not fully understood [].

Research suggests it may reduce inflammation by inhibiting the migration of monocytes, immune cells that contribute to inflammation, and by blocking the p38 MAPK pathway, a signaling cascade involved in inflammatory cytokine production []. Additionally, benzydamine exhibits local anesthetic properties, further contributing to pain relief [].

Clinical Research on Effectiveness

Clinical trials have evaluated the effectiveness of benzydamine hydrochloride in treating various oral and pharyngeal inflammatory conditions. Studies have shown it to be effective in:

  • Sore Throat: Double-blind, placebo-controlled trials demonstrated that benzydamine lozenges or gargles significantly reduced pain and discomfort associated with sore throat compared to placebo [, ].
  • Oral Mucositis: Research suggests benzydamine mouthwash or spray can be helpful in managing oral mucositis, a painful side effect of chemotherapy and radiation treatment.
  • Post-operative Sore Throat: Studies indicate benzydamine lozenges can be effective in preventing post-operative sore throat following endotracheal intubation, a procedure used during some surgeries.

Benzydamine hydrochloride is a nonsteroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. It is primarily used for the symptomatic relief of pain and inflammation in conditions affecting the mouth and throat, such as sore throat or oral mucositis. Benzydamine is marketed under various brand names, including Tantum Verde, Maxtra Gargle, Difflam, and Septabene . The chemical formula for benzydamine hydrochloride is C₁₉H₂₃N₃O·HCl, with a molar mass of approximately 345.87 g/mol .

The exact mechanism by which benzydamine hydrochloride exerts its analgesic and anti-inflammatory effects is not fully understood []. Research suggests it may act through multiple mechanisms, including:

  • Inhibition of prostaglandin synthesis (similar to other NSAIDs) []
  • Local anesthetic effect by blocking sodium channels in nerve cells []
  • Membrane stabilization of cells involved in inflammation
That define its synthesis and biological activity. Its synthesis typically starts with the reaction of an N-benzyl derivative of methyl anthranilate with nitrous acid to produce an N-nitroso derivative. This intermediate is then reduced to a transient hydrazine using sodium thiosulfate, which subsequently undergoes internal hydrazide formation. The final product is obtained by treating the enolate of the amide with 3-chloro-1-dimethylaminopropane .

In terms of biological activity, benzydamine exhibits a unique mechanism of action by selectively binding to inflamed tissues and inhibiting prostaglandin synthesis without affecting cyclooxygenase or lipoxygenase pathways, distinguishing it from other NSAIDs .

Benzydamine hydrochloride has demonstrated significant biological activity, particularly as an anti-inflammatory agent. It has been shown to inhibit the biosynthesis of prostaglandins, which play a crucial role in the inflammatory response. Additionally, benzydamine possesses in vitro antibacterial properties and has shown synergistic effects when combined with other antibiotics against resistant bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . Furthermore, it may exhibit cannabinoid agonistic activity, suggesting potential interactions with cannabinoid receptors .

The synthesis of benzydamine hydrochloride can be achieved through several methods:

  • Classic Synthesis: Involves the reaction of N-benzyl derivatives from methyl anthranilate with nitrous acid to form N-nitroso derivatives, followed by reduction and further reactions leading to benzydamine.
  • Alternative Methods: Other synthetic routes include the sequential reaction of N-benzylaniline with phosgene and sodium azide, leading to carbonyl azide intermediates that undergo rearrangement to yield benzydamine .
  • Alkylation Approaches: Variations in alkylation conditions using different reagents such as chloroacetamide can also lead to the formation of benzydamine or related compounds like bendazac .

Research indicates that benzydamine may interact with other medications, potentially affecting their pharmacokinetics. For instance, it may decrease the excretion rate of Aclidinium, leading to increased serum levels of this drug . Additionally, studies have highlighted its potential interactions with antibiotics, enhancing their efficacy against resistant bacterial strains .

Benzydamine hydrochloride shares similarities with several other compounds in terms of structure and function. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructurePrimary UseUnique Features
IbuprofenC₁₃H₁₈O₂Pain reliefNon-selective cyclooxygenase inhibitor
DiclofenacC₁₄H₁₄ClN₃O₂Anti-inflammatoryPotent cyclooxygenase inhibitor
NaproxenC₁₄H₁₄O₃Pain reliefLonger half-life compared to ibuprofen
KetoprofenC₁₄H₁₄O₃Pain reliefDual action on cyclooxygenase pathways
BendazacC₁₉H₂₂N₂O₂Anti-inflammatoryRelated compound but differs in structure

Benzydamine's unique mechanism of action—specifically its selective inhibition of prostaglandin synthesis without affecting cyclooxygenase—sets it apart from these other NSAIDs. Its local anesthetic properties also contribute to its distinct therapeutic profile .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

345.1607901 g/mol

Monoisotopic Mass

345.1607901 g/mol

Heavy Atom Count

24

Appearance

Powder

Melting Point

160.0 °C

UNII

K2GI407R4Q

Related CAS

642-72-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 103 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of vulvovaginal candidiasis

Pharmacology

Benzydamine Hydrochloride is an indazole non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-edema properties. Unlike other NSAIDs, benzydamine hydrochloride does not inhibit cyclooxygenases (COX) but stabilizes membranes, resulting in local anesthesia; inhibits the production of pro-inflammatory cytokines; inhibits the generation of reactive oxygen species by neutrophils; inhibits leukocyte aggregation and adhesion; and exhibits antimicrobial properties. (NCI04)

MeSH Pharmacological Classification

Anti-Inflammatory Agents

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Irritant

Irritant

Other CAS

132-69-4

Wikipedia

Benzydamine hydrochloride

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-09-13

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